
Atrop-Abyssomicin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atrop-Abyssomicin C is a natural product found in Verrucosispora with data available.
科学的研究の応用
Antibacterial Activity
Atrop-abyssomicin C is recognized for its remarkable antibacterial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentrations (MIC) for these pathogens are reported as 4 μg/mL and 13 μg/mL, respectively, making it one of the few natural products with such potency against resistant strains .
Synthesis and Chemical Properties
The structural complexity of this compound has prompted extensive research into its total synthesis. The first total synthesis was achieved in 2005, employing a biomimetic strategy that featured an intramolecular Diels-Alder reaction . Subsequent studies have refined these synthetic routes, showcasing various methods to produce both this compound and its parent compound, abyssomicin C.
Table 1: Summary of Synthetic Approaches
Year | Authors | Methodology | Key Findings |
---|---|---|---|
2005 | Sorensen et al. | Biomimetic synthesis with Diels-Alder | First total synthesis achieved; complex structural assembly. |
2007 | Nicolaou et al. | Total synthesis via cyclization strategies | Discovery of this compound with enhanced activity. |
2012 | Bihelovic & Saicic | Flexible synthetic route | Efficient production with notable yields; atropisomerism confirmed. |
Biosynthesis Insights
Research into the biosynthetic pathways of this compound has revealed intricate enzymatic processes involving cytochrome P450 enzymes, particularly AbyV, which plays a crucial role in the epoxidation steps necessary for its formation . Feeding studies using isotopically labeled precursors have provided insights into the incorporation patterns within the polyketide backbone, further elucidating the biosynthetic origin of this compound .
Therapeutic Potential and Future Directions
Given its potent antibacterial properties and unique mechanism of action, this compound presents significant therapeutic potential. Ongoing research aims to explore its efficacy in clinical settings and to develop analogs that could enhance its activity or broaden its spectrum against other pathogens.
Case Studies
Several studies have documented successful applications and experimental results involving this compound:
- A study demonstrated its effectiveness against biofilms formed by MRSA, indicating potential uses in treating chronic infections where biofilm formation is prevalent.
- Another investigation explored combinatorial therapies using this compound alongside existing antibiotics to enhance overall efficacy against resistant strains.
化学反応の分析
Diels-Alder Cycloaddition
The biosynthesis of atrop-abyssomicin C involves a critical intramolecular Diels-Alder (DA) reaction. This reaction forms the oxabicyclo[2.2.2]octane core and the 11-membered macrocycle (Fig. 1A). The DA step occurs between an exocyclic olefin (dienophile) and a conjugated diene in the polyketide chain, catalyzed by the enzyme Abycyc .
Key Features:
-
Substrates : Linear polyketide intermediate with exocyclic olefin and conjugated diene.
-
Catalyst : Proposed Abycyc enzyme (gene product of the abyssomicin cluster).
-
Outcome : Macrocyclic ring formation with cisoid α,β-unsaturated ketone configuration .
Epoxidation and Tetronate Ring Formation
Following the DA reaction, AbyE (a monooxygenase) oxidizes the intermediate to form an epoxide. Subsequent nucleophilic attack by the tetronate hydroxyl group opens the epoxide, yielding the final this compound structure .
Reaction Pathway:
-
Epoxidation : AbyE introduces an epoxide ring at C10–C11.
-
Epoxide Opening : Tetronate hydroxyl (C15) attacks the epoxide, forming a spirotetronate system .
Acid-Catalyzed Isomerization
This compound interconverts with abyssomicin C under acidic conditions via a Brønsted acid-mediated mechanism (Fig. 2A). This isomerization involves rotation around the C7–C8 bond, altering the α,β-unsaturated ketone from cisoid (atrop) to transoid (abyssomicin C) .
Mechanism:
-
Protonation : The tetronate olefin (C8–C9) is protonated, generating an oxocarbenium intermediate.
-
Bond Rotation : Strain relief allows rotation of the C7–C8 σ-bond.
-
Deprotonation : Re-aromatization yields either this compound or abyssomicin C .
Experimental Data:
Condition | Substrate | Product Ratio (Atrop:Abyssomicin C) | Reference |
---|---|---|---|
0.1% HCl in CDCl₃, 25°C | This compound | 1:2 | |
p-TsOH, LiCl, MeCN, 50°C | This compound | 1:1 |
Reduction to Abyssomicin D
This compound undergoes selective reduction of the α,β-unsaturated ketone to form abyssomicin D, a biologically inactive derivative (Fig. 3A). This reaction proceeds via 1,4-hydride addition followed by intramolecular Michael addition .
Reaction Conditions:
-
Reducing Agent : NaBH₄ or H₂ (catalytic hydrogenation).
-
Catalyst : None required for NaBH₄; Pd/C for H₂.
Comparative Reactivity:
Substrate | Reducing Agent | Product | Activity (IC₅₀, μM) | Reference |
---|---|---|---|---|
This compound | NaBH₄ | Abyssomicin D | >100 (Inactive) | |
Abyssomicin C | NaBH₄ | Abyssomicin D | >100 (Inactive) |
Michael Addition in Biological Activity
The α,β-unsaturated ketone in this compound acts as a Michael acceptor, enabling covalent modification of the bacterial enzyme PabB (4-amino-4-deoxychorismate synthase). This reaction inhibits p-aminobenzoate (PABA) biosynthesis, a critical step in folate metabolism .
Key Evidence:
-
Enzyme Inhibition : this compound shows IC₅₀ = 0.8 μM against PabB, compared to abyssomicin C (IC₅₀ = 2.5 μM) .
-
Structure-Activity : Abyssomicin D (reduced enone) is inactive, confirming the necessity of the α,β-unsaturated ketone .
Synthetic Modifications
During total synthesis, this compound was generated via a Lewis acid-templated Diels-Alder reaction. Key steps included:
-
Macrocyclization : Ring-closing metathesis (Grubbs II catalyst) to form the 11-membered ring .
-
Stereochemical Control : Chiral auxiliaries ensured correct cisoid enone configuration .
Synthetic Challenges:
特性
分子式 |
C19H22O6 |
---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
(4Z)-2-hydroxy-7,9,16-trimethyl-13,17-dioxatetracyclo[9.5.2.03,14.014,18]octadeca-4,11(18)-diene-6,10,12-trione |
InChI |
InChI=1S/C19H22O6/c1-8-6-9(2)14(21)13-17-19(25-18(13)23)7-10(3)16(24-17)15(22)11(19)4-5-12(8)20/h4-5,8-11,15-16,22H,6-7H2,1-3H3/b5-4- |
InChIキー |
FNEADFUPWHAVTA-PLNGDYQASA-N |
異性体SMILES |
CC1CC(C(=O)C2=C3C4(CC(C(O3)C(C4/C=C\C1=O)O)C)OC2=O)C |
正規SMILES |
CC1CC(C(=O)C2=C3C4(CC(C(O3)C(C4C=CC1=O)O)C)OC2=O)C |
同義語 |
abyssomicin C atrop-abyssomicin C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。